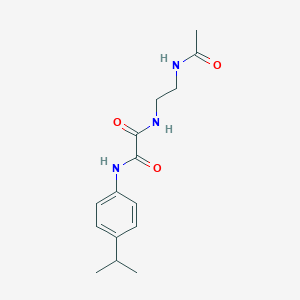![molecular formula C22H21N3O2 B6636085 N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide](/img/structure/B6636085.png)
N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide, also known as NPTX-1536, is a novel small molecule that has shown promising results in scientific research. This compound belongs to the class of piperidine-based compounds and has been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and immune system. This compound has been shown to activate the Nrf2 pathway, which is involved in antioxidant and anti-inflammatory responses. This compound has also been shown to inhibit the NF-kB pathway, which is involved in inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research. In Alzheimer's disease, this compound has been shown to increase the levels of synaptic proteins and reduce the levels of amyloid beta and tau proteins in the brain. In Parkinson's disease, this compound has been shown to increase the levels of dopaminergic neurons and reduce the levels of oxidative stress markers in the brain. In multiple sclerosis, this compound has been shown to reduce the levels of inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the immune system.
Advantages and Limitations for Lab Experiments
N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier and reach the brain. It has also been shown to have low toxicity and good bioavailability. However, there are also limitations to using this compound in lab experiments. It has a short half-life and requires frequent dosing. It also has limited solubility in aqueous solutions, which can affect its bioavailability.
Future Directions
There are several future directions for the study of N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to study its potential therapeutic applications in other diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, future studies could focus on optimizing the dosing and administration of this compound to improve its efficacy and bioavailability.
Conclusion
This compound, or this compound, is a promising small molecule that has shown potential therapeutic applications in various diseases. Its mechanism of action involves the modulation of various signaling pathways in the brain and immune system. This compound has several advantages for lab experiments, but also has limitations that need to be addressed. Future studies could focus on further investigating its mechanism of action and potential therapeutic applications in other diseases.
Synthesis Methods
The synthesis of N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide involves the reaction of 1-(pyridine-2-carbonyl)piperidin-4-amine with 1-naphthoic acid chloride in the presence of a base. The reaction yields this compound, which is then purified by column chromatography.
Scientific Research Applications
N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from degeneration. In multiple sclerosis, this compound has been shown to reduce inflammation and demyelination.
properties
IUPAC Name |
N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c26-21(19-9-5-7-16-6-1-2-8-18(16)19)24-17-11-14-25(15-12-17)22(27)20-10-3-4-13-23-20/h1-10,13,17H,11-12,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOODOJZEUUWCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B6636005.png)
![5-Oxo-1-[1-(2-phenylacetyl)piperidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B6636008.png)
![N'-[3,5-bis(trifluoromethyl)phenyl]-N-(2-phenylethyl)oxamide](/img/structure/B6636010.png)


![3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B6636039.png)
![N-[2-(furan-2-carbonylamino)ethyl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B6636044.png)
![1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6636052.png)
![4-[4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B6636060.png)
![4-[4-(Furan-2-carbonyl)-1,4-diazepane-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B6636064.png)
![1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one](/img/structure/B6636066.png)
![N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide](/img/structure/B6636082.png)
![3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide](/img/structure/B6636093.png)
![2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide](/img/structure/B6636109.png)